molecular formula C16H17N3S B221641 2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile

2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile

Cat. No. B221641
M. Wt: 283.4 g/mol
InChI Key: NEZXGGXPFJZLFK-UHFFFAOYSA-N
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Description

2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile (APT) is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. APT belongs to the class of thienopyridine derivatives and has a unique structure that makes it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile is not fully understood. However, studies have suggested that 2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile acts on the GABAergic system, which is involved in the regulation of neuronal excitability. 2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile is also believed to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
Studies have shown that 2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile has various biochemical and physiological effects, including the modulation of ion channels, the inhibition of oxidative stress, and the regulation of gene expression. 2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile has several advantages for use in lab experiments, including its high potency, low toxicity, and easy synthesis. However, 2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile also has some limitations, including its poor solubility in water and its limited bioavailability.

Future Directions

The potential applications of 2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile in the field of medicinal chemistry are vast, and there are several future directions for research. Some of these include the development of 2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile-based drugs for the treatment of neurological disorders, such as epilepsy and schizophrenia, and the investigation of 2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile's anticancer properties. Further studies are also needed to elucidate the exact mechanism of action of 2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile and to optimize its pharmacokinetic profile.

Synthesis Methods

2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile can be synthesized using various methods, including the Hantzsch reaction, which involves the condensation of ethyl acetoacetate, phenethylamine, and thiophene-2-carboxaldehyde in the presence of ammonium acetate and acetic acid. Another method involves the reaction of 2-aminothiophene, ethyl cyanoacetate, and phenethylamine in the presence of sodium ethoxide.

Scientific Research Applications

2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile has been extensively studied for its potential therapeutic applications, including its use as an anticonvulsant, antipsychotic, and antinociceptive agent. Studies have also shown that 2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile exhibits anti-inflammatory, antioxidant, and anticancer properties.

properties

Product Name

2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile

Molecular Formula

C16H17N3S

Molecular Weight

283.4 g/mol

IUPAC Name

2-amino-6-(2-phenylethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile

InChI

InChI=1S/C16H17N3S/c17-10-14-13-7-9-19(11-15(13)20-16(14)18)8-6-12-4-2-1-3-5-12/h1-5H,6-9,11,18H2

InChI Key

NEZXGGXPFJZLFK-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1C(=C(S2)N)C#N)CCC3=CC=CC=C3

Canonical SMILES

C1CN(CC2=C1C(=C(S2)N)C#N)CCC3=CC=CC=C3

Origin of Product

United States

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